6-Chloro-2-fluoropurine vs. 2,6-Dichloropurine: Enhanced Regioselectivity for N9-Alkylation in CDK Inhibitor Synthesis
In the synthesis of key intermediates for CDK inhibitors, 6-chloro-2-fluoropurine demonstrates superior regioselectivity compared to 2,6-dichloropurine. The reaction with aminomethylpyridines using 6-chloro-2-fluoropurine exclusively yields the desired N9-substituted purine intermediates 3a-c. In contrast, analogous reactions using 2,6-dichloropurine result in a mixture of N7- and N9-alkylated regioisomers, complicating purification and reducing overall yield [1].
| Evidence Dimension | Regioselectivity of N-alkylation |
|---|---|
| Target Compound Data | Exclusive N9-substitution |
| Comparator Or Baseline | 2,6-Dichloropurine: Mixture of N7- and N9-isomers |
| Quantified Difference | Qualitative observation of exclusive vs. mixed product formation; no N7 isomer observed for target compound. |
| Conditions | Reaction with 2-, 3-, or 4-aminomethylpyridine in n-butanol with Hunig's base at 25°C |
Why This Matters
For procurement, this evidence demonstrates that 6-chloro-2-fluoropurine provides a synthetically cleaner route to N9-substituted purines, eliminating costly and time-consuming isomer separation, which is critical for scalable and efficient drug development.
- [1] Wilson, S. C., Atrash, B., Barlow, C., Eccles, S., Fischer, P. M., Hayes, A., ... & McDonald, E. (2011). Design, synthesis and biological evaluation of 6-pyridylmethylaminopurines as CDK inhibitors. Bioorganic & Medicinal Chemistry, 19(22), 6949-6965. View Source
